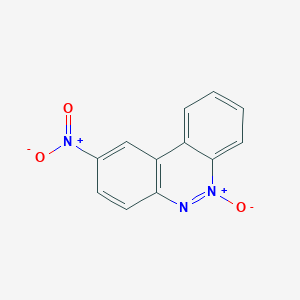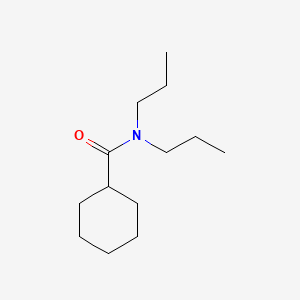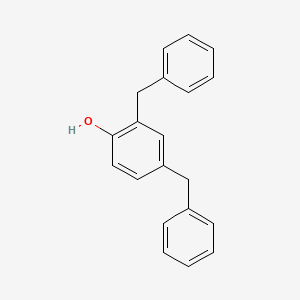![molecular formula C15H16N4O6 B14463519 N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine CAS No. 66163-95-9](/img/structure/B14463519.png)
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine is a complex organic compound that features a histidine backbone with an acetyl group and a nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine typically involves multiple steps, starting with the protection of the histidine amino group, followed by the introduction of the nitrophenyl group through a nitration reaction. The acetylation of the histidine residue is then performed to yield the final product. Common reagents used in these reactions include acetic anhydride for acetylation and nitric acid for nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
科学的研究の応用
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the histidine backbone can interact with proteins, potentially inhibiting their function or altering their activity. The acetyl group may also play a role in modulating the compound’s bioavailability and stability.
類似化合物との比較
Similar Compounds
N-Acetyl-L-histidine: Lacks the nitrophenyl group, making it less reactive in redox reactions.
3-Nitro-L-histidine: Similar structure but without the acetyl group, affecting its stability and bioavailability.
N-Acetyl-3-[(2-hydroxyphenyl)methyl]-L-histidine: Similar but without the nitro group, altering its chemical reactivity.
Uniqueness
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine is unique due to the presence of both the nitrophenyl and acetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
66163-95-9 |
|---|---|
分子式 |
C15H16N4O6 |
分子量 |
348.31 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-[3-[(2-hydroxy-5-nitrophenyl)methyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H16N4O6/c1-9(20)17-13(15(22)23)5-12-6-16-8-18(12)7-10-4-11(19(24)25)2-3-14(10)21/h2-4,6,8,13,21H,5,7H2,1H3,(H,17,20)(H,22,23)/t13-/m0/s1 |
InChIキー |
BAUIOCQCSAPAQK-ZDUSSCGKSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CN=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CN=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




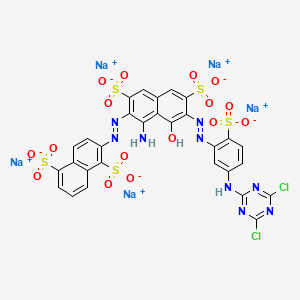
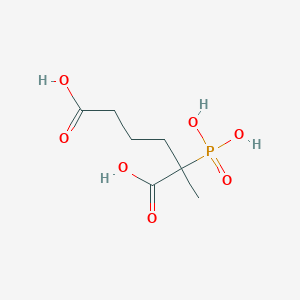

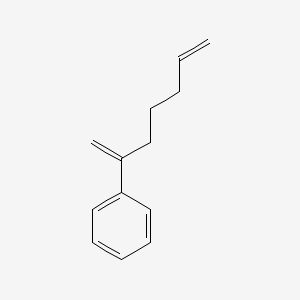

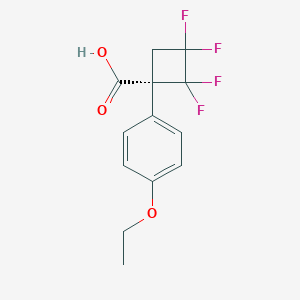
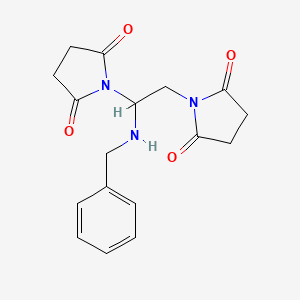
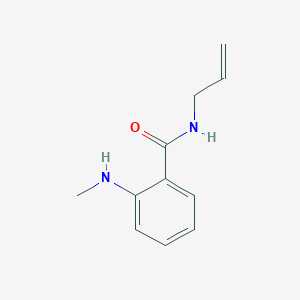
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
